(R)-3-(Piperidin-2-YL)pyridine

Catalog No.
S567754
CAS No.
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Piperidin-2-YL)pyridine

Product Name

(R)-3-(Piperidin-2-YL)pyridine

IUPAC Name

3-[(2R)-piperidin-2-yl]pyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m1/s1

InChI Key

MTXSIJUGVMTTMU-SNVBAGLBSA-N

SMILES

C1CCNC(C1)C2=CN=CC=C2

Synonyms

3-(2R)-2-Piperidinylpyridine; 2αH-Anabasine; (R)-3-(2-Piperidinyl)pyridine; (+)-Anabasine; (2’R)-Anabasine

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CC=C2

Acetylcholinesterase (AChE) Inhibition:

(R)-3-(Piperidin-2-YL)pyridine has been shown to inhibit the enzyme acetylcholinesterase (AChE) in vitro and in vivo studies. AChE is responsible for breaking down acetylcholine, a neurotransmitter involved in memory, learning, and muscle function. AChE inhibitors are being explored for their potential therapeutic effects in Alzheimer's disease, dementia, and other neurological disorders. Source: [A Comparative Study of Acetylcholinesterase Inhibitory Activities of Epibatidine and Its Analogues]

Nicotinic Acetylcholine Receptor (nAChR) Modulation:

(R)-3-(Piperidin-2-YL)pyridine interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels present in the nervous system and neuromuscular junctions. Studies suggest that it may act as a partial agonist at some nAChR subtypes, meaning it can activate the receptor to a lesser extent than the natural neurotransmitter acetylcholine. The potential role of nAChR modulators in treating various neurological conditions, including Parkinson's disease, addiction, and schizophrenia, is being explored. Source: [Nicotinic acetylcholine receptor ligands: ]

Other Potential Applications:

Research into (R)-3-(Piperidin-2-YL)pyridine is ongoing, and it is being investigated for its potential applications in other areas, such as:

  • Anti-inflammatory and analgesic effects: Studies suggest that (R)-3-(Piperidin-2-YL)pyridine may have anti-inflammatory and analgesic properties. Source: [Evaluation of the anti-inflammatory and analgesic activities of the alkaloid anabasine from Nicotiana glauca]
  • Insecticide development: Due to its structural similarity to nicotine, which acts as an insecticide, (R)-3-(Piperidin-2-YL)pyridine is being explored for potential insecticidal properties. Source: [Insecticidal activity of natural and synthetic nicotinoids against Myzus persicae (Sulzer) and Bemisia tabaci (Gennadius) (Homoptera: Aphididae: Aleyrodidae)

(R)-3-(Piperidin-2-YL)pyridine is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂. It consists of a pyridine ring substituted at the 3-position with a piperidine moiety. The compound features a chiral center due to the presence of the piperidine group, making it enantiomerically distinct. Its structure can be represented as follows:

text
N / \ | | C C / \ / \ N C C \ / \ / C C \ / C

This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The mechanism of action of (R)-3-(Piperidin-2-YL)pyridine has not been extensively studied in scientific research. Anabasine, however, acts as a nicotinic acetylcholine receptor (nAChR) agonist, mimicking the effects of the neurotransmitter acetylcholine []. This can lead to muscle stimulation at high doses.

Anabasine is considered a toxic substance []. Research suggests it may cause acute toxicity through ingestion or inhalation []. Due to the structural similarity, (R)-3-(Piperidin-2-YL)pyridine can be presumed to share similar hazards.

Typical of both pyridine and piperidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrogenation: The pyridine ring can undergo hydrogenation under specific conditions, converting it into a saturated derivative.
  • Cross-Coupling Reactions: Recent studies have explored cross-coupling techniques to synthesize enantioenriched derivatives from this compound, showcasing its versatility in organic synthesis .

Research indicates that (R)-3-(Piperidin-2-YL)pyridine exhibits notable biological activities, particularly as a potential pharmacological agent. Its derivatives have been investigated for:

  • Anticancer Properties: Compounds related to (R)-3-(Piperidin-2-YL)pyridine have shown promise in inhibiting cancer cell proliferation.
  • Neurotransmitter Modulation: The piperidine component may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various microbial strains, indicating their utility in developing new antibiotics.

Several synthetic pathways have been developed for (R)-3-(Piperidin-2-YL)pyridine:

  • One-Pot Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .
  • Enantioselective Synthesis: Techniques such as catalytic asymmetric synthesis have been employed to produce enantiomerically pure forms of this compound .
  • Hydrogenation Techniques: Recent advancements include palladium-catalyzed hydrogenation methods that facilitate the conversion of pyridine derivatives into piperidines under mild conditions .

(R)-3-(Piperidin-2-YL)pyridine finds applications across various domains:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs targeting specific diseases due to their biological activities.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Investigated for potential use in developing new agrochemicals with enhanced efficacy and reduced environmental impact.

Studies on (R)-3-(Piperidin-2-YL)pyridine's interactions reveal its potential binding affinity to various biological targets:

  • Receptor Binding Studies: Investigations into its interaction with neurotransmitter receptors suggest it may modulate receptor activity, influencing physiological responses.
  • Enzyme Inhibition: Some derivatives have been tested for their ability to inhibit enzymes linked to disease processes, demonstrating therapeutic potential .

Similar Compounds

Several compounds share structural or functional similarities with (R)-3-(Piperidin-2-YL)pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-PyridylpiperazinePiperazine derivativeExhibits different receptor binding properties
4-PiperidylpyrimidinePyrimidine derivativePotential antiviral activity
1-Azabicyclo[2.2.2]octaneBicyclic amineKnown for its central nervous system effects
2-PyridylpiperidinePiperidine derivativeEnhanced neuroprotective properties

These compounds highlight the unique structural features of (R)-3-(Piperidin-2-YL)pyridine while also underscoring its distinct biological activities.

Rhodium-Catalyzed Transfer Hydrogenation

Rhodium-catalyzed transfer hydrogenation has emerged as a powerful method for synthesizing (R)-3-(piperidin-2-yl)pyridine enantiomers with high enantiocontrol. Key developments include:

Catalyst Systems and Mechanisms
The reaction employs rhodium complexes, such as [RhCp*Cl]₂ with potassium iodide, in the presence of formic acid and triethylamine. This system facilitates the reduction of pyridinium salts to piperidines via a dihydropyridine intermediate. The addition of a base like triethylamine or Et₃N enhances yields and enantiomeric excess (ee) by suppressing non-selective pathways.

Scope and Selectivity
The method demonstrates broad substrate tolerance, including aryl, heteroaryl, and vinyl groups. For example, N-benzyl-3-phenylpyridinium bromide yields piperidine derivatives with up to 90% ee under optimized conditions. The reaction proceeds with minimal racemization, making it suitable for large-scale synthesis.

Key Advantages

  • Scalability: Multi-gram production demonstrated.
  • Functional group compatibility: Tolerates reducible and coordinating groups.
  • Direct access to fluoropiperidines, a challenging class of compounds.

Cross-Coupling Reactions for Enantioselective Synthesis

Cross-coupling strategies, particularly rhodium-catalyzed carbometalation, enable the synthesis of 3-substituted piperidines with precision.

Three-Step Process

  • Partial Reduction: Pyridine is reduced to dihydropyridine using mild conditions.
  • Asymmetric Carbometalation: Rhodium catalysts, such as [Rh(cod)(OH)]₂ with (S)-Segphos ligand, mediate the coupling of boronic acids (aryl, heteroaryl, vinyl) to dihydropyridines, yielding tetrahydropyridines with >96% ee.
  • Reduction: Palladium-on-carbon catalyzed hydrogenation converts tetrahydropyridines to piperidines, retaining enantioselectivity.

Example Applications

  • Synthesis of Preclamol and Niraparib precursors, critical in antipsychotic and anticancer therapies.
  • Functionalization of tetrahydropyridines via NBS-mediated bromination to access trisubstituted piperidines.

Comparison of Cross-Coupling Approaches

ParameterRh-Catalyzed CarbometalationNi-Catalyzed Arylation
Catalyst[Rh(cod)(OH)]₂/(S)-SegphosNickel-based systems
SubstratesPyridine, boronic acidsPyridinium, arylzinc
Enantiomeric Excess (ee)>96%Up to 90%
ScalabilityGram-scaleLimited

Chiral Primary Amine-Mediated Transamination Reactions

Reductive transamination (ART) offers a novel pathway to (R)-3-(piperidin-2-yl)pyridine by replacing the pyridinium nitrogen with a chiral amine.

Reaction Mechanism

  • Reductive Activation: Formic acid reduces pyridinium salts to dihydropyridines.
  • Transamination: A chiral primary amine (e.g., α-methylbenzylamine) undergoes nucleophilic substitution at the dihydropyridine nitrogen, inducing chirality.
  • Cyclization: Water-mediated hydrolysis and reductive amination yield the piperidine product.

Advantages Over Traditional Methods

  • Functional Group Tolerance: Compatible with fluorine, hydroxy, and ester groups.
  • 15N-Labeling: Facilitates isotopic incorporation for pharmacological studies.
  • Alkylation Flexibility: Enables direct introduction of alkyl groups challenging to install via alkylation.

Case Study: Fluoropiperidine SynthesisRhodium-catalyzed ART enables the synthesis of fluorinated piperidines (e.g., 3-fluorophenyl derivatives) without hydrogen gas, overcoming hydrodefluorination risks.

The synthetic protocols for (R)-3-(Piperidin-2-YL)pyridine demonstrate remarkable functional group compatibility, enabling the preparation of diverse molecular architectures under controlled reaction conditions. Modern synthetic approaches have evolved to accommodate a broad spectrum of reducible and coordinating functional groups while facilitating the incorporation of fluorinated substituents with high selectivity.

Compatibility with Reducible and Coordinating Groups

Contemporary piperidine synthesis protocols exhibit exceptional tolerance toward functional groups that traditionally pose challenges in heterocycle formation [1]. The rhodium-catalyzed asymmetric reductive Heck reaction represents a particularly robust methodology, demonstrating compatibility with diverse substitution patterns on both aromatic and heteroaromatic boronic acid coupling partners [1].

Halogen Functional Groups

Halogenated substrates display excellent compatibility across multiple synthetic protocols. Chlorine, bromine, and fluorine substituents are well-tolerated in cross-coupling reactions, with electron-withdrawing halides providing products in yields ranging from 58% to 85% while maintaining excellent enantioselectivity [1] [2]. The preservation of halogen functionality enables subsequent cross-coupling reactions for further molecular elaboration [3].

Oxygen-Containing Functional Groups

Ether linkages demonstrate exceptional stability under piperidine-forming conditions, with multiple ether substituents being tolerated without competitive reaction pathways [1] [2]. Hydroxyl groups require more careful consideration of reaction conditions, particularly when unprotected, though they remain compatible with many synthetic protocols [4] [5]. Thiol functionality shows good compatibility under mild reaction conditions, expanding the scope of sulfur-containing piperidine derivatives [1].

Carbonyl and Related Groups

Ester functional groups exhibit excellent preservation under most piperidine synthesis conditions, making them valuable for post-synthetic modifications [1] [2] [3]. Ketone functionality demonstrates robust compatibility with reduction conditions, while aldehydes prove particularly suitable for reductive amination protocols [6] [5]. Nitrile groups show good tolerance, though may require modified stoichiometry in specific reaction conditions to prevent competitive nucleophilic addition [2] [3].

Functional GroupCompatibility LevelSpecific Conditions/NotesCitation
Halides (Cl, Br, F)ExcellentWell tolerated in cross-coupling reactions [1] [2] [3]
EthersExcellentMultiple ether linkages tolerated [1] [2]
AlcoholsGoodRequires careful reaction conditions [4] [5]
ThiolsGoodCompatible with mild conditions [1]
EstersExcellentPreserved under most reaction conditions [1] [2] [3]
NitrilesGoodMay require modified stoichiometry [2] [3]
KetonesExcellentCompatible with reduction conditions [2] [3]
AldehydesGoodSuitable for reductive amination [6] [5]

Nitrogen-Containing Groups

Protected amine functionality, particularly with Boc and Cbz protecting groups, demonstrates excellent compatibility with piperidine synthesis protocols [1] [7] [5]. Amide groups require protected forms for optimal results, though they remain tolerated under appropriate conditions [4] [5]. Nitro groups show good tolerance in hydrogenation protocols, providing opportunities for subsequent reduction to amine functionality [2] [3].

Heterocyclic Groups

Pyrazole rings exhibit good compatibility and have been featured in pharmaceutical intermediate synthesis, including precursors to clinical compounds such as Niraparib [1]. Other heteroaromatic systems, including pyridines and thiophenes, demonstrate moderate to good tolerance in cross-coupling reactions [1] [8].

Advanced Substrate Examples

The tolerance of bridged piperidine analogues demonstrates the robustness of synthetic protocols toward conformationally constrained systems. Azanorbornane, nortropane, and quinuclidine derivatives maintain high receptor binding affinity while preserving structural integrity throughout synthesis [9]. These examples highlight the protocol's ability to accommodate complex three-dimensional architectures without compromising stereochemical integrity.

Substrate TypeFunctional Groups ToleratedReaction TypeYield RangeCitation
4-Substituted phenyl boronic acidsOMe, OEt, SH, Cl, Br, F, CO2Et, CNRh-catalyzed reductive Heck58-85% [1]
3-Substituted phenyl boronic acidsOH (unprotected), OMe, halidesAsymmetric carbometalationGood to excellent [1]
Heteroaryl boronic acidsPyrazole, pyridine, thiopheneCross-coupling reactionsModerate to good [1] [8]
N-Boc piperidinesEster, amide, alcohol, ether groupsα-Functionalization reactionsVariable [10]

Incorporation of Fluorinated Substituents

The incorporation of fluorinated substituents into piperidine scaffolds represents a critical advancement in medicinal chemistry, with approximately twenty percent of pharmaceuticals worldwide containing fluorine atoms [11]. Fluorination strategies for (R)-3-(Piperidin-2-YL)pyridine derivatives have evolved to encompass multiple synthetic approaches, each offering distinct advantages in terms of stereoselectivity, functional group tolerance, and synthetic efficiency.

Dearomatization-Hydrogenation Protocols

The rhodium-catalyzed dearomatization-hydrogenation process enables the formation of all-cis-(multi)fluorinated piperidines with exceptional diastereoselectivity [12] [13]. This methodology demonstrates remarkable tolerance toward diverse functional groups while achieving diastereomeric ratios exceeding 99:1 in favorable cases. The process accommodates multiple fluorine substituents simultaneously, providing access to complex polyfluorinated architectures in a single synthetic operation [12].

Fluoropyridine precursors undergo complete saturation through this protocol, yielding products in 60-99% yield with defined axial and equatorial fluorine orientations [12] [13]. The methodology has been successfully applied to the preparation of commercial drug analogues, demonstrating its practical utility in pharmaceutical synthesis [12].

Palladium-Catalyzed Hydrogenation

Heterogeneous palladium-catalyzed hydrogenation offers a complementary approach for accessing fluorinated piperidines from abundant fluoropyridine starting materials [4] [14]. This protocol exhibits high cis-selectivity and demonstrates excellent functional group tolerance, accommodating polar and protic groups that are incompatible with hydridic reagents [4].

The methodology enables selective reduction of fluoropyridines over competing aromatic systems, including benzene and imidazole rings [4]. Reaction-condition-based sensitivity assessments reveal high tolerance for air and moisture, contributing to the protocol's robustness for large-scale applications [4] [14].

Specialized Fluorination Methods

Deoxofluorination with diethylaminosulfur trifluoride represents a targeted approach for introducing fluorine at specific positions [15]. This methodology provides good to excellent diastereoselectivity when applied to 3-substituted piperidine synthesis, though it requires pre-functionalized substrates and exhibits moderate atom economy [15].

Electrophilic fluorination methods offer access to C-3 fluoropiperidines but face regioselectivity challenges when applied to non-symmetrical scaffolds [16]. Despite these limitations, electrophilic approaches remain valuable for specific synthetic applications where high positional selectivity is achieved [16].

Fluorination MethodTarget ProductsStereoselectivityFunctional Group ToleranceCitation
Nucleophilic FluorinationMonofluorinated piperidinesModerate to goodModerate [17] [18]
Electrophilic FluorinationC-3 fluoropiperidinesVariableLimited [16]
Deoxofluorination with DAST3-Substituted fluoropiperidinesGood to excellentGood [15]
Rhodium-Catalyzed Dearomatization-HydrogenationAll-cis-(multi)fluorinated piperidinesHighly diastereoselective (dr >99:1)Excellent [12] [13]
Palladium-Catalyzed Hydrogenation(Multi)fluorinated piperidinesHigh cis-selectivityExcellent [4] [14]

Ring-Expansion and Cyclization Strategies

Novel ring-expansion approaches utilize fluoroiodane reagents to achieve carbon-carbon bond scission and subsequent ring cyclization [19]. These methods provide fluorinated piperidines with excellent diastereoselectivity when applied to disubstituted cyclopropane precursors [19]. Fluoro-palladium(IV) mediated cyclization offers an alternative pathway, though with moderate stereoselectivity and functional group tolerance [19].

Pharmacological Implications

The strategic incorporation of fluorinated substituents enables precise modulation of basicity and lipophilicity. Axial fluorine substitution increases piperidine basicity relative to equatorial substitution, with pKa values typically ranging from 6.5 to 8.0 for optimal pharmacological activity [18]. This stereochemical dependence provides medicinal chemists with tools for fine-tuning molecular properties while maintaining essential binding interactions [20] [18].

Fluorinated piperidine derivatives demonstrate reduced interaction with hERG potassium channels, improving cardiovascular safety profiles [20] [18]. The reduced basicity achieved through fluorine incorporation disrupts promiscuous binding interactions while preserving target-specific activity [18].

Application AreaSpecific BenefitspKa ModulationKey Structural FeaturesCitation
Pharmaceutical intermediatesImproved potency and selectivity6.5-8.0 range optimal3-Fluoropiperidine core [18] [16]
Receptor binding studiesEnhanced binding affinityAxial F increases basicityBridged piperidine systems [9]
Drug metabolism modulationReduced metabolic degradationEquatorial F decreases basicityN-Alkyl fluorinated chains [21]
Cardiovascular safetyReduced hERG channel interactionLower pKa improves safetyReduced lipophilicity [20] [18]

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Heavy Atom Count

12

Wikipedia

Anabasine

Dates

Last modified: 08-15-2023

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